An In-Depth Technical Guide to the Chemical Properties of Amoxicillin Sodium Salt
An In-Depth Technical Guide to the Chemical Properties of Amoxicillin Sodium Salt
Introduction
Amoxicillin, a cornerstone of the β-lactam class of antibiotics, is a semi-synthetic derivative of penicillin widely employed against a broad spectrum of bacterial pathogens.[1] Its efficacy stems from its ability to disrupt the biosynthesis of the bacterial cell wall.[2] While often administered orally as amoxicillin trihydrate, the sodium salt form is critical for parenteral formulations and as a primary raw material in pharmaceutical manufacturing due to its enhanced aqueous solubility and stability in solution.[3] This guide provides a comprehensive examination of the core chemical properties of Amoxicillin Sodium Salt, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, spectroscopic profile, and inherent stability, supported by established analytical methodologies.
Molecular Identity and Structure
The foundational properties of Amoxicillin Sodium Salt define its chemical behavior and interactions. It is the monosodium salt of amoxicillin, an organic sodium salt containing an amoxicillin(1-) anion.
Caption: Chemical structure of Amoxicillin Sodium.
A summary of its key identifiers is presented in Table 1. This information is fundamental for stoichiometric calculations, formulation development, and regulatory documentation.
Table 1: Core Chemical Identifiers for Amoxicillin Sodium Salt
| Property | Value | Source(s) |
| IUPAC Name | sodium (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | PubChem |
| CAS Number | 34642-77-8 | ChemicalBook, TOKU-E |
| Molecular Formula | C₁₆H₁₈N₃NaO₅S | PubChem, ChEMBL |
| Molecular Weight | 387.39 g/mol | TOKU-E, ChEMBL |
| Appearance | White or almost white crystalline powder | TOKU-E |
Physicochemical Properties: Solubility and Acidity
The behavior of Amoxicillin Sodium Salt in various solvent systems is paramount for its formulation and application, from intravenous solutions to in vitro antimicrobial susceptibility testing.
Solubility Profile
The conversion of amoxicillin to its sodium salt form significantly enhances its solubility in aqueous media, a critical feature for preparing concentrated solutions.[3] The solubility is influenced by the solvent type and pH.
Causality Insight: The presence of the sodium carboxylate group (-COO⁻Na⁺) allows for strong ion-dipole interactions with polar solvents like water, leading to high solubility. In contrast, the amoxicillin trihydrate form has lower aqueous solubility (2.7 mg/mL) compared to the sodium salt (150 mg/mL).[4] This difference is a key consideration in selecting the appropriate form of the drug for a specific application; the sodium salt is preferred for parenteral administration where high concentrations are needed, while the more stable trihydrate form is suitable for oral solid dosage forms.[5]
Table 2: Solubility of Amoxicillin Sodium Salt in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | Very soluble; 50 mg/mL | ChemicalBook, TOKU-E |
| Anhydrous Ethanol | Sparingly soluble | ChemicalBook |
| Acetone | Very slightly soluble | ChemicalBook |
| DMSO | 100 mg/mL (requires sonication) | MedChemExpress |
Acidity (pKa)
Amoxicillin is an amphoteric molecule, containing both acidic and basic functional groups. The ionization state, and therefore properties like solubility and membrane permeability, are highly dependent on the pH of the solution. The key ionizable groups are the carboxylic acid, the primary amine, and the phenolic hydroxyl group.
Table 3: pKa Values of Amoxicillin's Functional Groups
| Functional Group | pKa Value | Source(s) |
| Carboxylic Acid (-COOH) | ~2.7 | ResearchGate |
| Primary Amine (-NH₂) | ~7.4 | ResearchGate |
| Phenolic Hydroxyl (-OH) | ~9.6 | ResearchGate |
Expert Interpretation: At physiological pH (~7.4), the carboxylic acid group (pKa ~2.7) will be deprotonated (COO⁻), and the primary amino group (pKa ~7.4) will be approximately 50% protonated (NH₃⁺). This zwitterionic nature influences its interaction with biological targets and its overall stability profile. The minimum solubility of amoxicillin is observed in the pH range of 4 to 6.[5]
Chemical Stability and Degradation
The stability of Amoxicillin Sodium Salt is a critical parameter affecting its therapeutic efficacy and safety. The primary route of degradation is the hydrolysis of the β-lactam ring, which is susceptible to nucleophilic attack.[6] This process is influenced by pH, temperature, and the presence of other solutes.
pH-Dependent Stability
Aqueous solutions of amoxicillin exhibit maximum stability within a pH range of 6.0 to 6.8.[7] Outside this range, both acid- and base-catalyzed hydrolysis of the β-lactam ring occurs, leading to the formation of inactive degradation products such as amoxicillin penicilloic acid.[8]
Temperature and Solution Composition
Elevated temperatures significantly accelerate the degradation rate.[9] Studies have shown that freezing solutions of amoxicillin sodium can paradoxically decrease its stability, with maximum degradation rates observed between -6.5°C and -8.9°C.[10] Furthermore, amoxicillin is markedly less stable in glucose solutions compared to normal saline, a crucial consideration for intravenous administration.[10]
Caption: Simplified primary degradation pathway of amoxicillin via hydrolysis.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the identification, quantification, and purity assessment of Amoxicillin Sodium Salt.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Amoxicillin possesses chromophores, primarily the phenyl group, that absorb ultraviolet radiation. This property forms the basis for simple and rapid spectrophotometric quantification.
This technique is commonly used for assay and dissolution testing in quality control laboratories.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for the identification of amoxicillin by analyzing the vibrations of its functional groups.
Table 4: Characteristic FTIR Absorption Bands for Amoxicillin Sodium Salt
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| ~3366 | O-H (phenol) and N-H (amine/amide) stretching | USP |
| ~2969 | C-H stretching (aliphatic) | USP |
| ~1764 | C=O stretching of the β-lactam ring | USP, ResearchGate |
| ~1601 | C=O stretching of the amide group | USP |
| 1500-1300 | C=C stretching (aromatic ring), N-H bending | Advanced Analytical Approach... |
| ~1248 | C-N stretching of the primary amine | USP, Advanced Analytical Approach... |
Expertise Insight: The peak around 1764 cm⁻¹ is particularly diagnostic for penicillins, as it corresponds to the highly strained carbonyl group within the four-membered β-lactam ring.[14] Disappearance or significant shifting of this peak is a key indicator of hydrolytic degradation.
Fluorescence Spectroscopy
The sodium salt of amoxicillin is fluorescent, a property that can be exploited for sensitive detection methods. It exhibits a blue emission with a peak at approximately 437 nm when excited at 325 nm, attributed to a weak n-π* transition.
Mechanism of Action: A Chemical Perspective
The antibacterial activity of Amoxicillin Sodium Salt is a direct consequence of its chemical structure, specifically the reactive β-lactam ring.
-
Target Binding: Amoxicillin mimics the D-Alanyl-D-Alanine moiety of peptidoglycan precursors. This structural similarity allows it to bind to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.[3]
-
Covalent Inhibition: The strained β-lactam ring undergoes nucleophilic attack by a serine residue in the PBP active site. This opens the ring and forms a stable, covalent acyl-enzyme intermediate.
-
Inhibition of Cell Wall Synthesis: The acylation inactivates the PBP, preventing it from catalyzing the final transpeptidation step of peptidoglycan synthesis. This step is crucial for cross-linking the bacterial cell wall.[3]
-
Cell Lysis: The inhibition of cell wall repair and synthesis, coupled with the activity of bacterial autolysins, leads to a weakened cell wall, loss of osmotic stability, and eventual cell lysis and death.[3]
Caption: Mechanism of action of Amoxicillin leading to bacterial cell lysis.
Experimental Protocols
Trustworthy data is built on robust and reproducible methodologies. The following protocols outline standard procedures for the analysis of Amoxicillin Sodium Salt.
Protocol 1: Quantification by UV-Vis Spectrophotometry
This protocol describes the creation of a calibration curve for the determination of amoxicillin concentration in an unknown sample.
-
Preparation of Stock Solution (1 mg/mL): Accurately weigh 100 mg of Amoxicillin Sodium Salt standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., 0.1N HCl or a specified buffer).[12]
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with concentrations spanning the expected range of the sample (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Spectrophotometric Measurement: Set the UV-Vis spectrophotometer to the predetermined λmax (e.g., 272 nm in 0.1N HCl).[12] Use the solvent as a blank to zero the instrument.
-
Data Acquisition: Measure the absorbance of each standard solution.
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis. The curve should have a correlation coefficient (R²) of ≥ 0.999.
-
Sample Analysis: Measure the absorbance of the unknown sample (diluted to fall within the calibration range) and determine its concentration by interpolation from the calibration curve.
Caption: Experimental workflow for UV-Vis spectrophotometric analysis.
Protocol 2: Stability-Indicating Assay by HPLC (Workflow)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the active ingredient in the presence of its degradation products.[6]
-
Method Development: Develop an HPLC method (typically reversed-phase with a C18 column) that provides adequate resolution between the amoxicillin peak and all potential degradation products. A common mobile phase involves a phosphate buffer (e.g., pH 5.0) and an organic modifier like acetonitrile or methanol, with UV detection around 220-230 nm.[13]
-
Forced Degradation Studies: Subject the Amoxicillin Sodium Salt solution to stress conditions (e.g., acid hydrolysis with HCl, base hydrolysis with NaOH, oxidation with H₂O₂, photolytic, and thermal stress) to intentionally generate degradation products.[2][13]
-
Specificity Validation: Analyze the stressed samples to demonstrate that the degradation product peaks do not interfere with the quantification of the main amoxicillin peak. Peak purity analysis using a photodiode array (PDA) detector is crucial.[2]
-
Method Validation: Validate the HPLC method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]
-
Stability Study: Prepare solutions of Amoxicillin Sodium Salt and store them under defined conditions (e.g., different temperatures and time points). Analyze samples at each time point using the validated stability-indicating method to determine the rate of degradation.
Conclusion
Amoxicillin Sodium Salt possesses a distinct set of chemical properties that are fundamental to its role as a critical antibiotic. Its enhanced aqueous solubility facilitates parenteral administration, while its characteristic spectroscopic profile allows for robust identification and quantification. The inherent instability of the β-lactam ring, which is the cornerstone of its antibacterial mechanism, also defines its primary degradation pathway. A thorough understanding of these properties, underpinned by validated analytical methods, is essential for the development, manufacturing, and clinical application of safe and effective amoxicillin-based therapies.
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